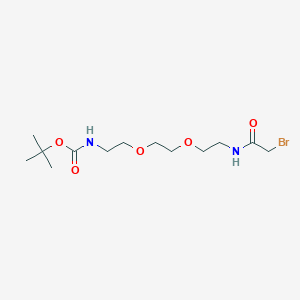

Bromoacetamido-PEG2-Boc-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSNVTJXXUWHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bromoacetamido-PEG2-Boc-amine chemical structure and properties

[1]

Executive Summary

This compound (CAS: 182244-33-3) is a heterobifunctional crosslinker critical to the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and site-selective protein modifications.[1] It features two distinct reactive termini separated by a hydrophilic polyethylene glycol (PEG) spacer:

-

Bromoacetamide: An electrophilic alkylating agent specific for sulfhydryl groups (cysteine) via SN2 reaction.

-

Boc-protected Amine: An acid-labile precursor to a primary amine, enabling orthogonal conjugation to carboxylates or activated esters.

This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for utilizing this linker in high-fidelity bioconjugation.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The hydrophilic PEG2 spacer (containing two ethylene oxide units) imparts water solubility and flexibility, reducing aggregation and steric hindrance during ligand binding.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | tert-butyl (2-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)ethyl)carbamate |

| CAS Number | 182244-33-3 |

| Molecular Formula | C₁₃H₂₅BrN₂O₅ |

| Molecular Weight | 369.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Good aqueous solubility |

| Reactive Groups | Bromoacetamide (Thiol-reactive), Boc-amine (Protected Amine) |

| Storage | -20°C (Desiccated); Stable for >1 year if protected from moisture |

Mechanism of Action

The utility of this compound relies on its orthogonal reactivity.[1] The bromoacetamide group reacts with nucleophiles (specifically thiols) under physiological-like conditions, while the Boc group remains inert until acidolysis.

Reaction Pathways[7]

-

Thiol Alkylation (SN2): The sulfur atom of a cysteine residue attacks the alpha-carbon of the bromoacetamide, displacing the bromide ion to form a stable thioether bond. This reaction is highly selective for thiols over amines at pH 7.5–8.5.

-

Boc Deprotection (Acidolysis): Treatment with Trifluoroacetic acid (TFA) or HCl removes the tert-butyloxycarbonyl group, releasing a primary amine as a salt, ready for further coupling.

Visualization: Chemical Structure and Reactivity Flow

Figure 1: Orthogonal reaction pathway showing selective thiol alkylation followed by acid-mediated amine generation.

Applications in Drug Development[1][5]

PROTAC Linker Design

In PROTAC development, the linker length and composition critically influence the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase). The PEG2 spacer (~10 Å extended length) provides a short-to-medium distance, often used when the E3 ligase and target protein binding pockets are in close proximity.

Site-Specific Protein Labeling

The bromoacetamide group is superior to maleimides in certain contexts because the resulting thioether bond is irreversible and not susceptible to the retro-Michael addition or ring hydrolysis often observed with maleimide conjugates in plasma.

Experimental Protocols

Safety Note: Bromoacetamides are alkylating agents. Handle with gloves and eye protection in a fume hood.

Protocol A: Cysteine/Thiol Conjugation (Thiol-First Strategy)

Context: Conjugating the linker to a thiol-containing ligand or protein before deprotecting the amine.

-

Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to create a 50–100 mM stock solution.

-

Prepare the thiol-containing molecule in a buffer (PBS or HEPES, pH 7.5–8.5) containing 1–5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

-

-

Conjugation:

-

Add a 1.5 to 3-fold molar excess of the linker stock to the thiol solution.

-

Note: If the thiol molecule is valuable/limiting, use a higher excess of linker (5–10 eq) to drive the reaction to completion.

-

-

Incubation:

-

Incubate at Room Temperature (RT) for 1–2 hours or at 4°C overnight in the dark.

-

-

Purification:

-

Remove excess linker via size exclusion chromatography (for proteins) or HPLC/flash chromatography (for small molecules).

-

Validation: Verify conjugate mass via LC-MS.

-

Protocol B: Boc Deprotection (Post-Conjugation)

Context: Removing the protecting group to expose the amine for the second conjugation step.

-

Reaction Setup:

-

Dissolve the Boc-protected intermediate in dry Dichloromethane (DCM).

-

Alternative: If the molecule is water-soluble/proteinaceous, this harsh organic method is unsuitable. For proteins, Boc is rarely used; Fmoc or soluble linkers are preferred. This protocol assumes a small molecule intermediate (e.g., PROTAC precursor).

-

-

Acidolysis:

-

Add Trifluoroacetic acid (TFA) to a final concentration of 25–50% (v/v).

-

Example: 1 mL Sample in DCM + 1 mL TFA.[2]

-

Stir at RT for 30–60 minutes. Monitor by TLC or LC-MS (disappearance of Boc-mass).

-

-

Workup:

-

Evaporate the solvent and excess TFA under a stream of nitrogen or reduced pressure.

-

Critical Step: Co-evaporate with toluene or DCM 2–3 times to remove residual TFA, which can interfere with subsequent amine-reactive couplings (e.g., NHS esters).

-

-

Neutralization:

-

The product will be a TFA salt.[3] Prior to the next reaction, neutralize with a tertiary base (e.g., DIPEA or Triethylamine) in the coupling buffer.

-

Visualization: Workflow Logic

Figure 2: Step-by-step decision tree for synthesizing amine-reactive intermediates.

Storage and Stability

-

Solid State: Store at -20°C under inert gas (Nitrogen/Argon). The bromoacetyl group is sensitive to light and moisture.

-

Solutions: Stock solutions in DMSO/DMF should be prepared fresh. Avoid storing bromoacetamide solutions for >24 hours as hydrolysis of the bromide can occur, reducing reactivity.

References

Navigating the Nuances of a Heterobifunctional Linker: An In-depth Technical Guide to Bromoacetamido-PEG2-Boc-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of bioconjugation and drug development, precision and control are paramount. The selection of a suitable linker molecule can dictate the success or failure of creating a stable, functional, and effective bioconjugate. Bromoacetamido-PEG2-Boc-amine emerges as a critical tool in this arena, offering a unique combination of functionalities that enable orthogonal conjugation strategies. This heterobifunctional linker incorporates a thiol-reactive bromoacetamide group, a flexible hydrophilic di-polyethylene glycol (PEG2) spacer, and a protected primary amine in the form of a tert-butyloxycarbonyl (Boc) carbamate.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the solubility and stability of this compound. Understanding these core physicochemical properties is essential for its effective handling, storage, and successful implementation in complex multi-step synthetic and bioconjugation workflows. By delving into the causality behind its behavior in various solvents and under different environmental conditions, this document aims to empower scientists to harness the full potential of this versatile linker while mitigating potential pitfalls.

Physicochemical Properties at a Glance

A foundational understanding of the key physicochemical parameters of this compound is crucial for its application.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅BrN₂O₅ | [1] |

| Molecular Weight | 369.26 g/mol | [1] |

| Appearance | White to off-white solid or liquid | Inferred from similar compounds |

| Purity | Typically >95% | Inferred from supplier data |

I. Solubility Profile: A Balancing Act of Polarity

The solubility of this compound is a direct consequence of its molecular architecture, which marries hydrophobic and hydrophilic elements. The presence of the PEG2 spacer significantly enhances its solubility in aqueous media compared to non-PEGylated analogues.[2]

Qualitative Solubility

Based on the properties of its constituent parts, a general solubility profile can be inferred:

-

High Solubility: The molecule is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This is a common characteristic for many PEGylated organic molecules.

-

Good Solubility: It is expected to be soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in lower alcohols like methanol, ethanol, and isopropanol.[2]

-

Moderate to Low Solubility: While the PEG spacer enhances water solubility, the presence of the Boc-protected amine and the bromoacetamide group may limit its solubility in purely aqueous solutions, especially at neutral pH.[2][] Its solubility in non-polar solvents such as hexanes and diethyl ether is expected to be low.

Factors Influencing Aqueous Solubility

The aqueous solubility of this compound is not a fixed value but is influenced by several factors:

-

pH: The ionization state of the molecule does not significantly change in the typical pH range for bioconjugation (pH 6-8.5) due to the protection of the amine group. However, extreme pH values can lead to degradation, which would affect the apparent solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be employed to aid dissolution, but caution must be exercised to prevent thermal degradation.

-

Ionic Strength: The effect of ionic strength on the solubility of this non-ionic molecule is likely to be less pronounced than for charged species.

Experimental Protocol for Quantitative Solubility Determination

A robust and reproducible method for determining the quantitative solubility of this compound is essential for preparing stock solutions and reaction mixtures with accurate concentrations. A High-Performance Liquid Chromatography (HPLC)-based method is highly recommended for its sensitivity and specificity.[4][5][6]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, acetonitrile)

-

HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Analytical column (e.g., C18 reverse-phase)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the suspension at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Develop a suitable chromatographic method to separate the analyte from any potential impurities or degradation products.

-

Record the peak area of the analyte for each injection.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the analyte in the diluted sample from the calibration curve.

-

Calculate the saturation solubility in the original solvent by multiplying the determined concentration by the dilution factor.

-

II. Stability Profile: Understanding the Inherent Labilities

The stability of this compound is a critical consideration for its storage, handling, and use in conjugation reactions. The molecule possesses three key functional groups, each with its own susceptibility to degradation: the bromoacetamide moiety, the amide linkage, and the Boc-protecting group.

Figure 1: Key degradation pathways for this compound.

Stability of the Bromoacetamide Group

The bromoacetamide group is the primary reactive handle for thiol conjugation. Its stability is crucial for maintaining the reactivity of the linker.

-

Hydrolysis: The bromoacetamide moiety is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding hydroxyacetamide derivative. This reaction is generally slower at neutral or slightly acidic pH. The rate of hydrolysis increases with both increasing pH and temperature.[7]

-

Photostability: α-Haloacetamides can be sensitive to light. Exposure to UV radiation can lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can participate in a variety of subsequent reactions.[6] Therefore, it is recommended to protect the compound from light during storage and handling.

Stability of the Amide Bond

The amide bond linking the bromoacetyl group to the PEG spacer is generally more stable than the bromoacetamide's carbon-bromine bond. However, it can undergo hydrolysis under harsh conditions.

-

pH-Dependent Hydrolysis: Amide bond hydrolysis is catalyzed by both acid and base. Significant degradation is typically observed only at extreme pH values (e.g., pH < 2 or pH > 12) and elevated temperatures.[8][9] Under the typical conditions used for bioconjugation (pH 6-8.5), the amide bond is considered stable.

Stability of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[4][5]

-

Acid Lability: The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent) to yield the free amine.[5][10] It is generally stable to basic and nucleophilic conditions, which allows for orthogonal protection strategies.[4]

-

Thermal Stability: The Boc group is relatively stable to moderate heat. However, at elevated temperatures (typically above 150 °C), thermal deprotection can occur.[11] This is generally not a concern under normal storage and reaction conditions. At 37°C in a non-acidic medium, the Boc group is considered stable for extended periods.[12]

Recommended Storage and Handling

To ensure the long-term integrity and reactivity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation due to atmospheric moisture and oxygen.

-

Handling:

-

Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.

-

When preparing solutions, use anhydrous solvents whenever possible, especially for stock solutions intended for long-term storage.

-

Prepare aqueous solutions fresh for each use.

-

Avoid exposure of the compound and its solutions to strong light.

-

Experimental Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[1]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the primary degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)

-

Analytical column (e.g., C18 reverse-phase)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Methodology:

Figure 2: Workflow for a forced degradation study.

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in a thermostatic oven.

-

Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines in a photostability chamber.

-

-

Time Points and Analysis:

-

Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a developed stability-indicating HPLC method, preferably with a DAD to monitor for peak purity and a mass spectrometer to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound at each time point.

-

Identify and quantify the major degradation products.

-

Assess the mass balance to ensure that all major degradation products are accounted for.

-

III. Conclusion and Best Practices

This compound is a powerful heterobifunctional linker that offers significant advantages in the design and synthesis of complex bioconjugates. Its solubility profile, largely dictated by the hydrophilic PEG2 spacer, allows for its use in a variety of solvent systems, including aqueous buffers. However, its stability is a critical parameter that must be carefully managed. The bromoacetamide group is susceptible to hydrolysis, especially at higher pH, and photodecomposition, while the Boc group is labile to acid. The central amide bond is comparatively robust under typical reaction conditions.

By adhering to the recommended storage and handling procedures and by having a thorough understanding of its stability profile, researchers can ensure the integrity and reactivity of this linker, leading to more reproducible and successful outcomes in their bioconjugation endeavors. The implementation of robust analytical methods, such as the HPLC-based protocols outlined in this guide, is essential for the accurate characterization of its solubility and for monitoring its stability over time. As with any reactive chemical, a proactive approach to understanding and controlling its physicochemical properties is the cornerstone of its effective application in the demanding field of drug development and life sciences research.

References

- Beckwith, R. C., Wang, T. X., & Margerum, D. W. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995–1000.

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in alkaline solution. Retrieved January 30, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved January 30, 2026, from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved January 30, 2026, from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved January 30, 2026, from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025, August 6). Influence of Amide versus Ester Linkages on the Properties of Eight-Armed PEG-PLA Star Block Copolymer Hydrogels. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Forced degradation study as per ICH guidelines: What Q1A(R2) expects. Retrieved January 30, 2026, from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 30, 2026, from [Link]

-

PubMed. (1996, February 14). Equilibrium and Kinetics of Bromine Hydrolysis. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 30, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved January 30, 2026, from [Link]

-

PubMed. (2018, October 15). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. Retrieved January 30, 2026, from [Link]

-

PubMed. (n.d.). Photodegradation of Brominated Flame Retardants in Polystyrene: Quantum Yields, Products and Influencing Factors. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved January 30, 2026, from [Link]

-

BioProcess International. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time. Retrieved January 30, 2026, from [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

The Strategic Function of PEG2 Spacers in Linkerology: Balancing Hydrophilicity and Spatial Precision

Executive Summary

In the design of heterobifunctional therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive bridge; it is a determinant of thermodynamic stability, solubility, and pharmacological efficacy.[1][2][3]

The PEG2 spacer (diethylene glycol,

Part 1: The Physicochemical Rationale[4][5]

The selection of a PEG2 spacer is rarely arbitrary. It is a calculated decision to balance Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) .

Molecular Dimensions and Solvation

A PEG2 unit adds approximately 9–10 Å in extended length. Unlike alkyl spacers (e.g., C6, C8), the oxygen atoms in the PEG backbone act as hydrogen bond acceptors.

-

Hydration Shell: Each ethylene oxide unit coordinates with 2–3 water molecules. A PEG2 spacer recruits a localized hydration shell that prevents the "collapse" of hydrophobic warheads onto themselves (intramolecular π-stacking) or aggregation with other molecules.

-

Entropic Cost: Long linkers (PEG12+) suffer from a high entropic penalty upon binding. The molecule must freeze many degrees of freedom to fit into a binding pocket. PEG2 minimizes this penalty while retaining enough flexibility to allow independent orientation of the connected ligands.

Data Comparison: PEG2 vs. Alternatives

| Property | Alkyl Spacer (C5-C6) | PEG2 Spacer | PEG Long Chain (PEG8+) |

| Hydrophilicity | Low (Hydrophobic) | Moderate (Amphiphilic) | High |

| Water Solubility | Poor | Enhanced | Excellent |

| Entropic Penalty | Low | Low-Moderate | High |

| Steric Bulk | Low | Low | High |

| Immunogenicity | Negligible | Negligible | Potential (Anti-PEG Abs) |

| Primary Utility | Membrane Permeability | Solubility/Complex Stability | Circulating Half-life |

Part 2: Application in PROTACs (Ternary Complex formation)

In PROTAC design, the linker determines the stability of the Target-PROTAC-E3 Ligase ternary complex.

The "Goldilocks" Zone

For a PROTAC to function, it must induce a de novo protein-protein interaction (PPI) between the E3 ligase (e.g., VHL, CRBN) and the Protein of Interest (POI).

-

If Linker < PEG2: The linker may be too short, causing steric clashes between the E3 and POI, preventing ubiquitination.

-

If Linker > PEG4: The linker is too floppy. The effective concentration of the E3 ligase relative to the POI decreases (entropic barrier), and positive cooperativity is lost.

-

Why PEG2? Empirical data often shows PEG2 linkers yielding the highest

(maximum degradation) for targets where the binding pockets are relatively shallow and close to the solvent surface.

Visualization: The Ternary Complex Logic

Figure 1: The structural role of PEG2 in bridging the E3 Ligase and POI without steric interference.

Part 3: Application in ADCs (Hydrophobicity Masking)

In Antibody-Drug Conjugates, the payload (e.g., PBD dimers, Maytansinoids) is often highly hydrophobic. This can cause the antibody to aggregate, leading to rapid clearance by the liver and poor pharmacokinetics (PK).

The Shielding Effect

While longer PEGs (PEG8–PEG24) are often used for extensive shielding, PEG2 is frequently employed in "cleavable linkers" (e.g., Val-Cit-PAB systems).

-

Function: It acts as a spacer between the antibody attachment site (cysteine/lysine) and the cleavage site.

-

Benefit: It provides just enough solubility to keep the specific conjugation site solvent-accessible during synthesis, improving the Drug-to-Antibody Ratio (DAR) homogeneity without adding significant mass that might alter the antibody's biodistribution.

Part 4: Experimental Protocol

Synthesis of a PROTAC using Click Chemistry (PEG2 Linker)

Objective: Conjugate a VHL-Ligand (Alkyne) to a Warhead (Azide) using a PEG2 spacer. Safety: Work in a fume hood. Azides are potentially explosive; handle with care.

Materials

-

Warhead-Azide: Target ligand modified with an azide group.[4]

-

VHL-PEG2-Alkyne: E3 ligand attached to a PEG2 spacer ending in a terminal alkyne.

-

Catalyst: CuSO4 · 5H2O.

-

Reductant: Sodium Ascorbate (NaAsc).[5]

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – protects Cu(I) from oxidation and prevents protein degradation (if applied in biological systems).

-

Solvent: DMSO/t-Butanol/Water (or pure DMSO for small molecules).

Step-by-Step Workflow

-

Preparation of Stock Solutions:

-

Dissolve Warhead-Azide (1 eq) in DMSO (100 mM).

-

Dissolve VHL-PEG2-Alkyne (1 eq) in DMSO (100 mM).

-

Cu-Mix: Premix CuSO4 (1 eq) and THPTA (1.5 eq) in water. This complex is stable.[6]

-

-

Reaction Assembly:

-

In a glass vial, combine the Warhead and VHL-PEG2-Alkyne solutions.

-

Add the Cu-Mix solution (5–10 mol% loading relative to reactants).

-

Add Sodium Ascorbate (freshly prepared in water, 5–10 eq).

-

Note: The reduction of Cu(II) to Cu(I) initiates the reaction immediately.

-

-

Incubation:

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Monitor via LC-MS. Look for the disappearance of the azide peak and the formation of the triazole product mass (Sum of Mass 1 + Mass 2).

-

-

Purification:

-

Dilute reaction with MeOH or Water/Acetonitrile.

-

Filter through a 0.2 µm PTFE filter.

-

Purify via Reverse-Phase HPLC (C18 column).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

-

Validation:

-

Verify purity (>95%) via analytical HPLC.

-

Confirm identity via High-Resolution Mass Spectrometry (HRMS).

-

Visualization: Synthesis Workflow

Figure 2: Step-by-step Click Chemistry workflow for PEG2-linker conjugation.

Part 5: Troubleshooting & Optimization

Even with a robust protocol, linkerology requires optimization.

| Observation | Root Cause | Corrective Action |

| Low Solubility | PEG2 is insufficient to mask a highly lipophilic warhead. | Switch to PEG4 or PEG6 . Check LogP; if >5, a longer PEG is mandatory. |

| No Degradation (PROTAC) | "Hook Effect" or Steric Clash. | The PEG2 might be too short, preventing the E3/POI interface. Screen PEG3 and PEG4 . |

| Poor Permeability | Molecule is too polar (PSA > 140 Ų). | The PEG chain might be too long or exposed. Switch to a rigid linker (e.g., Piperazine) or revert to PEG1/Alkyl . |

| Reaction Fails (CuAAC) | Copper oxidation or chelation by warhead. | Increase THPTA ligand ratio (5:1 to Cu). Perform under inert atmosphere (Argon). |

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

-

Lyon, R. P., et al. (2015). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. [Link]

-

Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

Introduction: The Indispensable Role of the Boc Protecting Group

An In-depth Technical Guide to Boc-Amine Protecting Group Chemistry

In the intricate landscape of modern organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount concern. For researchers in peptide synthesis, medicinal chemistry, and drug development, the ability to selectively protect an amine is often the linchpin of a successful multi-step synthesis.[1][2][3] Among the arsenal of available strategies, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone of amine protection.[4][5]

The widespread adoption of the Boc group stems from a combination of favorable characteristics: it is easily introduced, remarkably stable under a wide array of reaction conditions—including basic, nucleophilic, and reductive environments—and can be cleanly removed under mild acidic conditions.[4][6][7] This unique stability profile provides a high degree of reliability and versatility, making it an indispensable tool for the synthesis of complex molecules.[2][6] This guide offers a comprehensive exploration of Boc-amine chemistry, from its core principles and reaction mechanisms to field-proven experimental protocols and advanced applications.

Core Principles: Understanding the Power of Boc Protection

The fundamental purpose of the Boc group is to temporarily convert a nucleophilic and basic primary or secondary amine into a neutral, sterically hindered carbamate.[4][8][9] This transformation effectively masks the amine's reactivity, allowing for subsequent chemical modifications at other sites within the molecule that would otherwise be incompatible with a free amine group.[4]

The protecting agent of choice is almost universally di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), a commercially available and easy-to-handle reagent.[4][5][10]

A critical concept in advanced synthesis is orthogonality , which describes a set of protecting groups that can be removed under distinct chemical conditions without affecting one another.[1] The Boc group is a key player in orthogonal strategies. Because it is acid-labile, it is perfectly compatible with:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: Removed under basic conditions (e.g., piperidine).[6][8]

-

Cbz (benzyloxycarbonyl) group: Removed by catalytic hydrogenolysis.[6][8][11]

This orthogonality is the foundation of complex strategies like Solid-Phase Peptide Synthesis (SPPS), where different protecting groups must be addressed in a specific sequence.[1][4]

The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group onto an amine is a classic nucleophilic acyl substitution reaction.[3][4] The causality of the process can be understood through the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][12] This initial attack is the rate-determining step and is facilitated by the amine's inherent nucleophilicity.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[4][13]

-

Collapse and Elimination: The intermediate rapidly collapses. The C-O bond breaks, eliminating a tert-butyl carbonate anion as a leaving group and forming the stable N-Boc carbamate.[4][12]

-

Irreversible Decomposition: The tert-butyl carbonate leaving group is unstable and spontaneously decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[3][13] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[8]

-

Proton Transfer: The generated tert-butoxide anion is a strong enough base to deprotonate the now-protonated carbamate, yielding the final neutral product and tert-butanol.[13]

While the reaction can proceed without an external base, the addition of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is common practice to neutralize the protonated amine intermediate, thereby accelerating the reaction.[5][14]

Experimental Protocol: N-Boc Protection of a Primary Amine

This protocol is a robust, self-validating system for the high-yield protection of primary amines. The causality behind each step is critical for success.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.) in a suitable solvent system, such as a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

-

Causality: The solvent system ensures solubility for both the amine salt and the organic Boc anhydride. The base is crucial for deprotonating the amine starting material, increasing its nucleophilicity.

-

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv.) to the solution in one portion.

-

Causality: Cooling the reaction controls the initial exotherm and minimizes potential side reactions. A slight excess of (Boc)₂O ensures the reaction goes to completion.

-

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is fully consumed.

-

Workup: Once complete, remove the organic solvent (e.g., THF) under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (e.g., 3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Causality: Washing removes water-soluble impurities, including the base and its salt. The brine wash helps to break any emulsions and begins the drying process.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For most substrates, this procedure yields a product of high purity without further purification.

The Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination

The removal of the Boc group is its defining characteristic and is typically achieved under anhydrous acidic conditions.[16][17] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[4][12] The mechanism is an E1-type elimination.

-

Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the strong acid.[9][18][19] This is the most basic site and its protonation activates the group for cleavage.

-

Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments. The C-O bond to the tert-butyl group cleaves, forming a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[8][18][19] The stability of this carbocation is the primary reason why the Boc group is so acid-labile compared to other alkyl carbamates.[9]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[12][18][19] The evolution of CO₂ is often visible as bubbling and signifies a successful deprotection.[9][12]

-

Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., a trifluoroacetate or hydrochloride salt).[18][19]

A potential complication is the reactivity of the liberated tert-butyl cation, which is an electrophile. It can alkylate nucleophilic residues in the substrate, such as the side chains of tryptophan, cysteine, or tyrosine.[19] To prevent this, "scavengers" like triisopropylsilane (TIS) or thioanisole are often added to the reaction mixture to trap the carbocation.[16][19]

Experimental Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes a standard and highly effective method for Boc group removal in a solution phase.

-

Setup: Dissolve the N-Boc protected amine in a suitable dry organic solvent, typically dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common and effective condition is a 25-50% v/v solution of TFA in DCM.[5][23] The reaction is typically performed at room temperature.

-

Causality: TFA is a strong, volatile acid that effectively protonates the Boc group without introducing water. DCM is an excellent solvent for most protected substrates and is inert to the acidic conditions.

-

-

Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor its progress by TLC or LC-MS to confirm the disappearance of the starting material.

-

Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[4][24]

-

Causality: Both DCM and TFA are volatile, making their removal straightforward. However, TFA can be tenacious, and co-evaporation with a higher-boiling, non-polar solvent helps to azeotropically remove the final traces.

-

-

Isolation: The resulting crude product is typically the amine TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM) and wash with a mild aqueous base, such as saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.[4] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Quantitative Data & Reaction Parameters

The selection of reaction conditions is critical for optimizing both the protection and deprotection steps. The following tables summarize common parameters.

Table 1: Typical Conditions for N-Boc Protection

| Parameter | Common Choices | Rationale & Field Insights |

| Solvent | THF, Dioxane, DCM, Acetonitrile, H₂O/THF | Choice depends on substrate solubility. Aqueous systems are effective for amine salts.[20] |

| Base | TEA, DIPEA, NaOH, DMAP (catalytic) | TEA and DIPEA are standard. DMAP can significantly accelerate slow reactions.[5] |

| Temperature | 0°C to Room Temperature | Starting at 0°C controls the exotherm, then warming to RT drives the reaction to completion.[5] |

| Time | 2 - 24 hours | Reaction completion is substrate-dependent and should always be monitored (e.g., by TLC).[4] |

Table 2: Common Conditions for N-Boc Deprotection

| Parameter | Common Choices | Rationale & Field Insights |

| Acid | TFA, HCl (in Dioxane or Et₂O), H₃PO₄ | TFA is most common due to its volatility and effectiveness.[8][17] HCl is a cost-effective alternative. |

| Concentration | 25-50% TFA in DCM; 4M HCl in Dioxane | Higher acid concentration leads to faster deprotection.[19][23] |

| Scavenger | Triisopropylsilane (TIS), Thioanisole, Anisole | Essential for substrates with acid-sensitive or nucleophilic groups (Trp, Met, Cys) to prevent side reactions.[16][19] |

| Temperature | Room Temperature | Most deprotections are rapid at RT.[19] Heating is generally not required and can promote side reactions. |

Conclusion: A Versatile and Trustworthy Tool

The tert-butyloxycarbonyl protecting group is a foundational tool in the lexicon of synthetic organic chemistry. Its robust stability profile, coupled with the mild and specific conditions required for its removal, provides a level of control and reliability that is essential for the construction of complex molecular architectures. A thorough understanding of the mechanisms governing its application and cleavage, as detailed in this guide, is paramount for its successful implementation. From routine laboratory synthesis to the industrial-scale production of life-saving pharmaceuticals, the Boc group continues to be a validated, trustworthy, and indispensable component of the modern chemist's toolkit.

References

- Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.

- ChemicalBook. (n.d.). Di-tert-butyl dicarbonate | 24424-99-5.

- Benchchem. (n.d.). A Comparative Guide to Orthogonal Protecting Group Strategies with Boc-D-Valine.

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Chemical Properties of Di-tert-butyl Dicarbonate (Boc Anhydride).

- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Protection of Primary Amines.

- Benchchem. (n.d.). Stability of the Boc Protecting Group: A Comparative Guide for Researchers.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.).

- J&K Scientific LLC. (2021). BOC Protection and Deprotection.

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- Benchchem. (n.d.). literature review of Boc vs. Cbz protecting groups.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC.

- Benchchem. (n.d.). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal.

- Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ACS Publications.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Amine Protection / Deprotection [fishersci.co.uk]

- 21. Boc Deprotection - TFA [commonorganicchemistry.com]

- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. rsc.org [rsc.org]

Technical Guide: Bromoacetamido-PEG2-Boc-amine (CAS 182244-33-3)

Strategic Linkerology for PROTACs and Bioconjugation [1][2]

Executive Summary

Bromoacetamido-PEG2-Boc-amine (CAS 182244-33-3) is a heterobifunctional crosslinker designed for high-precision bioconjugation, specifically within the field of Targeted Protein Degradation (TPD).[1] Unlike generic alkyl linkers, this molecule incorporates a diethylene glycol (PEG2) spacer to modulate hydrophilicity and a bromoacetamide electrophile that offers a distinct reactivity profile compared to its iodo-analogs. This guide serves as an operational manual for researchers utilizing this linker to construct PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates, emphasizing reaction kinetics, stability, and orthogonal deprotection strategies.

Part 1: Chemical Architecture & Properties

The structural integrity of CAS 182244-33-3 relies on three functional domains, each serving a distinct role in the conjugate's final pharmacokinetics.

| Domain | Chemical Moiety | Function |

| Electrophile | Thiol-Specific Targeting: Reacts with cysteine sulfhydryls ( | |

| Spacer | PEG2 (Diethylene Glycol) | Solubility Engine: Increases aqueous solubility of hydrophobic warheads; prevents aggregation and reduces immunogenicity compared to alkyl chains. |

| Protecting Group | Boc (tert-Butyloxycarbonyl) | Orthogonal Handle: Acid-labile masking of the primary amine, allowing for controlled, stepwise synthesis without self-polymerization.[1] |

Physicochemical Data

-

IUPAC Name: tert-butyl (2-(2-(2-bromoacetamido)ethoxy)ethyl)carbamate[1]

-

Molecular Weight: 369.25 g/mol

-

Formula:

-

Solubility: Soluble in DMSO, DMF, DCM. Moderate solubility in water (improved by PEG, but organic co-solvent recommended for conjugation).

-

Stability: Moisture sensitive. Store at -20°C under inert gas (Ar/N2).

Part 2: Mechanistic Principles & Reactivity

The Bromoacetamide Advantage

While iodoacetamides are more reactive, they often suffer from light sensitivity and rapid hydrolysis. This compound provides a "Goldilocks" reactivity profile:

-

Specificity: It is less prone to off-target alkylation of Histidine or Lysine residues at physiological pH compared to iodoacetamide.[1]

-

Stability: It exhibits greater stability in solution, allowing for longer reaction times necessary for sterically hindered proteins.

Reaction Pathway Visualization

The following diagram illustrates the orthogonal workflow: selective thiol coupling followed by acid-mediated activation of the amine.

Figure 1: Orthogonal conjugation workflow. The bromoacetamide selectively engages thiols before the Boc group is removed to expose the amine for secondary conjugation.

Part 3: Experimental Protocols

Protocol A: Thiol Conjugation (Thioether Formation)

Objective: Covalent attachment of the linker to a cysteine-containing ligand or protein.

Reagents:

-

Target molecule (with free thiol).

-

CAS 182244-33-3 (dissolved in DMSO/DMF).[1]

-

Buffer: PBS or HEPES (pH 7.5–8.0). Note: Avoid Tris if possible, or keep pH < 8.0 to prevent N-terminal amine reaction, though bromoacetamide is relatively specific.[1]

-

EDTA (to chelate metals that catalyze oxidation).

Step-by-Step:

-

Reduction (Critical): If the target thiol is oxidized (disulfide), reduce with TCEP (tris(2-carboxyethyl)phosphine).

-

Expert Insight: Unlike DTT, TCEP does not contain thiols and does not need to be removed before adding the bromoacetamide linker. If DTT is used, it must be removed via desalting columns, or it will quench the linker.

-

-

Equilibration: Dissolve the target molecule in degassed buffer (pH 7.5-8.0) containing 1-5 mM EDTA.[1]

-

Coupling: Add this compound (1.5 – 2.0 molar equivalents relative to thiol) to the reaction.

-

Solvent Note: Ensure the final organic solvent concentration (DMSO/DMF) does not exceed the tolerance of your protein (typically <10%).

-

-

Incubation: React for 2–4 hours at Room Temperature (RT) or overnight at 4°C in the dark.

-

Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted bromoacetamide.

-

Purification: Remove excess linker/byproducts via size exclusion chromatography (SEC) or dialysis.

Protocol B: Boc Deprotection

Objective: Removal of the tert-butyl carbamate group to release the primary amine.

Reagents:

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM).[3]

-

Triisopropylsilane (TIPS) – Optional scavenger.

Step-by-Step:

-

Preparation: Dissolve the dried Thioether Conjugate (from Protocol A) in minimal DCM.

-

Acidolysis: Add TFA to create a final solution of 1:1 TFA:DCM (v/v).

-

Scavenger: If the molecule contains acid-sensitive residues (e.g., Methionine, Tryptophan), add 2.5% TIPS and 2.5% water to the TFA cocktail to prevent alkylation by the tert-butyl cation.[1]

-

-

Incubation: Stir at RT for 30–60 minutes. Monitor via LC-MS (Look for mass loss of ~100 Da).

-

Workup: Evaporate TFA/DCM under a stream of nitrogen.

-

Neutralization: The product exists as a TFA salt. For subsequent NHS-ester reactions, neutralize with DIEA (N,N-Diisopropylethylamine) immediately prior to the next step.[1]

Part 4: PROTAC Linker Design Strategy

In PROTAC development, the linker length and composition define the "ternary complex" stability between the E3 ligase and the Target Protein.[4]

Why PEG2?

-

Permeability: Long PEG chains can hinder cell permeability.[5] PEG2 is short enough to maintain "drug-like" properties (Lipinski's Rule of 5 compliance) while providing just enough flexibility to allow protein-protein dimerization.[1]

-

Solubility: The oxygen atoms in the PEG backbone accept hydrogen bonds, offsetting the hydrophobicity of the warhead and the E3 ligand (e.g., Thalidomide or VHL ligand).

Figure 2: The structural role of this compound in assembling a functional PROTAC molecule.

Part 5: Quality Control & Self-Validation[1]

To ensure scientific integrity, every synthesized batch must undergo the following validation steps:

-

LC-MS Verification:

-

Ellman’s Assay: Use DTNB (Ellman's Reagent) to quantify free thiols before and after conjugation. A successful reaction should show near-zero free thiols in the supernatant.[1]

-

H-NMR: Distinctive PEG backbone signals (

3.5-3.7 ppm) and the disappearance of the tert-butyl singlet (

References

-

Troup, R. I., Fallan, C., & Baud, M. G. (2020).[6] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312.[5][6] Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (General reference for Haloacetyl-Thiol chemistry).

-

An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[1][7] EBioMedicine, 36, 553-562. Retrieved from [Link]

Sources

- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. biochempeg.com [biochempeg.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Bromoacetamido-PEG2-Boc-amine: Properties, Applications, and Experimental Protocols

Introduction: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Bromoacetamido-PEG2-Boc-amine is a heterobifunctional crosslinker that has emerged as a pivotal tool for researchers in drug development, diagnostics, and fundamental biological research.[1] Its unique architecture, featuring a thiol-reactive bromoacetamide group and a protected primary amine, allows for the sequential and controlled conjugation of different molecules. This "orthogonal" reactivity is crucial for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and sophisticated molecular probes.[1][2]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its application in bioconjugation, and insights into the scientific principles that underpin its use.

Core Attributes and Physicochemical Properties

The efficacy of this compound as a linker is rooted in its distinct chemical moieties: a bromoacetamide group, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (2-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)ethyl)carbamate | [1] |

| Molecular Formula | C13H25BrN2O5 | [2] |

| Molecular Weight | 369.26 g/mol | [1] |

| CAS Number | 182244-33-3 | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [1][2] |

The Bromoacetamide Group: A Specific Handle for Thiol Chemistry

The bromoacetamide functional group is a highly efficient alkylating agent that demonstrates remarkable specificity for the thiol groups of cysteine residues within peptides and proteins. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, securely linking the PEG moiety to the target biomolecule.[1]

The PEG2 Spacer: Enhancing Solubility and Bioavailability

The short, two-unit polyethylene glycol (PEG) spacer confers several advantageous properties to the linker and the final conjugate. PEG is well-known for its hydrophilicity, which can significantly improve the aqueous solubility of modified biomolecules and reduce non-specific binding.[2][4] In the context of drug delivery, PEGylation can also enhance the pharmacokinetic profile of a therapeutic agent by increasing its hydrodynamic radius, thereby reducing renal clearance and extending its circulation half-life.

The Boc-Protected Amine: Enabling Orthogonal Conjugation

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the terminal amine. It is stable under the conditions required for the thiol-alkylation reaction but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). This acid-lability is the cornerstone of the linker's utility in orthogonal synthesis, allowing for a second, distinct molecule to be conjugated to the deprotected amine.[2]

Strategic Applications in Bioconjugation

The heterobifunctional nature of this compound makes it an ideal reagent for a variety of applications that require the precise assembly of molecular components.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to first attach to cysteine residues on an antibody. Following purification, the Boc group can be removed to allow for the conjugation of a cytotoxic payload.

-

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding moiety.

-

Development of Molecular Probes: This linker is instrumental in the synthesis of sophisticated probes for biological imaging and assays. For instance, a fluorescent dye can be attached to one end of the linker and a targeting biomolecule to the other.

-

Surface Modification: The amine or thiol-reactive ends of the molecule can be used to immobilize biomolecules onto surfaces for applications in biosensors and microarrays.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for the use of this compound in a typical bioconjugation experiment involving a cysteine-containing peptide.

Part 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol outlines the alkylation of a peptide's thiol group with the bromoacetamide moiety of the linker.

Diagram 1: Workflow for Peptide-Linker Conjugation

Caption: Workflow for the conjugation of the linker to a peptide.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M 2-Mercaptoethanol in conjugation buffer

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, it may be necessary to first reduce it with a reagent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

-

Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the peptide.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by LC-MS.

-

Quenching: (Optional) To consume any unreacted bromoacetamide, add the quenching solution to a final concentration of 10-20 mM and incubate for 1 hour at room temperature.

-

Purification: Purify the peptide-linker conjugate by reverse-phase HPLC (RP-HPLC) using a C18 column.[][6][7] A gradient of increasing acetonitrile (Mobile Phase B) in water (Mobile Phase A), both containing 0.1% TFA, is typically used for elution.[8]

-

Lyophilization: Collect the fractions containing the purified conjugate and lyophilize to obtain a dry powder. The final product should be characterized by mass spectrometry to confirm the successful conjugation.

Part 2: Boc Deprotection of the Peptide-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Diagram 2: Boc Deprotection and Second Conjugation Workflow

Caption: Workflow for Boc deprotection and subsequent conjugation.

Materials:

-

Lyophilized peptide-linker conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Deprotection Reaction: Dissolve the lyophilized peptide-linker conjugate in DCM. Add TFA to a final concentration of 20-50% (v/v).

-

Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).

-

Solvent Removal: Remove the DCM and TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.

-

Purification: Purify the deprotected peptide-linker conjugate by RP-HPLC as described in Part 1.

-

Lyophilization: Lyophilize the purified product to obtain a dry powder.

Part 3: Conjugation to the Deprotected Amine

This protocol describes the reaction of the newly exposed amine with a second molecule, for example, an N-hydroxysuccinimide (NHS) ester-activated dye.

Materials:

-

Lyophilized deprotected peptide-linker conjugate

-

NHS-ester activated molecule (e.g., fluorescent dye)

-

Amine-free conjugation buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Anhydrous DMSO or DMF

-

RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Peptide-Linker Preparation: Dissolve the deprotected peptide-linker conjugate in the amine-free conjugation buffer to a concentration of 1-5 mg/mL.

-

Activated Molecule Preparation: Prepare a 10 mg/mL stock solution of the NHS-ester activated molecule in anhydrous DMSO or DMF.

-

Conjugation Reaction: While stirring, slowly add a 5- to 10-fold molar excess of the activated molecule solution to the peptide-linker solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the final dual-labeled conjugate by RP-HPLC.

-

Lyophilization: Lyophilize the purified product and characterize by mass spectrometry and UV-Vis spectroscopy.

Conclusion: A Powerful Tool for Precision Bioconjugation

This compound stands out as a highly versatile and efficient heterobifunctional linker for the construction of complex bioconjugates. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, provides researchers with a powerful tool for advancing drug delivery, diagnostics, and our fundamental understanding of biological systems. The protocols outlined in this guide offer a robust starting point for the successful implementation of this reagent in a variety of research applications.

References

- PEGylated Protein Purification Techniques. BOC Sciences. [URL: https://www.bocsci.

- Best purification method of a PEGylated peptide?. ResearchGate. November 3, 2021. [URL: https://www.researchgate.

- Ramos de la Peña, A. M., & Aguilar, O. RP HPLC methods for PEGylated proteins downstream. ResearchGate. [URL: https://www.researchgate.

- Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3. AxisPharm. [URL: https://www.axispharm.com/product/AP10954/Bromoacetamide-PEG2-Boc-Amine.html]

- A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. PMC. August 18, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8373883/]

- Boc-PEG. Glycomindsynth. [URL: https://www.glycomindsynth.com/boc-peg]

- This compound, 182244-33-3. BroadPharm. [URL: https://broadpharm.com/products/bp-22338-bromoacetamido-peg2-boc-amine.html]

- Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed. November 15, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27846594/]

- Conjugation Based on Cysteine Residues. Creative Biolabs. [URL: https://www.creative-biolabs.

- Boc-PEG-Amine BocNH-CH2CH2NH2. PurePEG. [URL: https://www.purepeg.com/product/boc-peg-amine-bocnh-ch2ch2nh2/]

- Peptide Purification. AAPPTec. [URL: https://www.aapptec.

- Boc-amine PEG carboxylic acid, Mp 10000. Polysciences. [URL: https://www.polysciences.com/default/boc-amine-peg-carboxylic-acid-mp-10000]

- Boc-NH-PEG-NH2, MW 3.4k. Creative PEGWorks. [URL: https://www.

- Boc-NH-PEG-NH2. BOC Sciences. [URL: https://peg.bocsci.com/boc-nh-peg-nh2-cas-139332-94-6.html]

- Bromoacetamido-C2-PEG2-NH-Boc - Thiol-Reactive Bioconjugation Reagent. APExBIO. [URL: https://www.apexbt.com/bromoacetamido-c2-peg2-nh-boc.html]

- Cysteine‐Cysteine Cross‐Conjugation of both Peptides and Proteins with a Bifunctional Hypervalent Iodine‐Electrophilic Reagent. ResearchGate. [URL: https://www.researchgate.net/publication/349479633_Cysteine-Cysteine_Cross-Conjugation_of_both_Peptides_and_Proteins_with_a_Bifunctional_Hypervalent_Iodine-Electrophilic_Reagent]

- Bromoacetamido-PEG-Boc-amine. AxisPharm. [URL: https://www.axispharm.com/products/peg-linkers/bromoacetamido-peg-boc-amine.html]

- N-terminal cysteine as minimalistic handle for dual, site-selective bioconjugation: application to an anti-HER2 affibody. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c754a1da8c68dc6358d34b]

- Strategies for successful crosslinking and bioconjugation applications. YouTube. May 3, 2018. [URL: https://www.youtube.

- Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PMC. October 23, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8544062/]

- Application Notes and Protocols for Boc-NH-PEG5-Cl in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/product/b1212595#application-notes-and-protocols-for-boc-nh-peg5-cl-in-solid-phase-peptide-synthesis]

- Boc-NH-PEG4-CH2CH2NH2 - High-Purity Amine PEG Linker. APExBIO. [URL: https://www.apexbt.com/boc-nh-peg4-ch2ch2nh2.html]

- Boc-PEG, PEG linker, PEG reagent. BroadPharm. [URL: https://broadpharm.com/peg-linkers/boc-peg.html]

- Application Notes and Protocols: Reaction of Boc-NH-PEG5-Cl with Primary Amines. Benchchem. [URL: https://www.benchchem.com/product/b1212595#application-notes-and-protocols-reaction-of-boc-nh-peg5-cl-with-primary-amines]

Sources

- 1. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]

- 2. This compound, 182244-33-3 | BroadPharm [broadpharm.com]

- 3. apexbt.com [apexbt.com]

- 4. Bromoacetamido-PEG-Boc-amine | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

A Senior Application Scientist's Guide to the Reactivity of Bromoacetamide with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Classic Thiol-Reactive Probe

In the landscape of bioconjugation and chemical biology, the selective modification of cysteine residues remains a cornerstone technique for protein labeling, activity probing, and the construction of complex biomolecules such as antibody-drug conjugates (ADCs). Among the arsenal of thiol-reactive chemistries, the haloacetamides, and specifically bromoacetamide, represent a venerable and highly effective class of reagents. This guide provides an in-depth technical exploration of the reactivity of bromoacetamide with thiols, moving beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles and practical considerations that ensure successful and reproducible outcomes.

The Core Directive: Understanding the SN2 Reaction with Thiols

The covalent linkage between a thiol and bromoacetamide is forged through a classic bimolecular nucleophilic substitution (SN2) reaction . In this mechanism, the sulfur atom of the thiol, acting as the nucleophile, attacks the electrophilic carbon atom adjacent to the bromine atom. This concerted process results in the formation of a stable thioether bond and the displacement of bromide as the leaving group.

A critical determinant of the reaction's success is the nucleophilicity of the thiol, which is profoundly influenced by pH. The deprotonated form of the thiol, the thiolate anion (R-S⁻) , is a significantly more potent nucleophile than its protonated counterpart (R-SH). The pKa of the cysteine thiol group in the context of a protein is typically in the range of 8.3-8.6.[1] Consequently, the reaction rate is exquisitely sensitive to the pH of the medium.

Figure 1: The SN2 reaction mechanism between a thiolate anion and bromoacetamide.

Causality Behind Experimental Choices: Factors Influencing Reactivity

A successful bioconjugation strategy hinges on a clear understanding of the variables that govern the reaction. Here, we delve into the key parameters and the rationale behind their optimization.

pH: The Master Variable

As dictated by the requirement for the nucleophilic thiolate, the pH of the reaction buffer is the most critical factor.

-

Optimal Range (pH 7.5-8.5): This pH range represents a compromise, ensuring a sufficient concentration of the reactive thiolate anion without venturing into conditions that promote significant side reactions.[1]

-

Acidic Conditions (pH < 7.0): At lower pH, the thiol is predominantly protonated (R-SH), drastically reducing its nucleophilicity and leading to a sluggish or incomplete reaction.

-

Alkaline Conditions (pH > 9.0): While a higher pH increases the thiolate concentration, it also enhances the nucleophilicity of other amino acid side chains, notably the ε-amino group of lysine, leading to a loss of selectivity.[1][2] Hydrolysis of the bromoacetamide reagent also becomes more pronounced at higher pH.

Stoichiometry and Concentration

The molar ratio of bromoacetamide to thiol is a key determinant of the labeling efficiency. For exhaustive labeling of all accessible thiols, a 10- to 20-fold molar excess of the bromoacetamide reagent is a common starting point.[3] For applications requiring partial or stoichiometric labeling, a more precise titration of the reagent is necessary. Reaction rates are concentration-dependent, following second-order kinetics.

Temperature and Incubation Time

The reaction rate increases with temperature. However, for protein modifications, maintaining protein stability is paramount. Therefore, reactions are typically conducted at ambient temperature (20-25°C) or at 4°C to minimize the risk of denaturation. Incubation times can range from 30 minutes to several hours, and empirical optimization is often required.

Solvent Considerations

Aqueous buffers (e.g., phosphate, HEPES, Tris) are the standard solvents for protein conjugations.[3] Bromoacetamide itself has good aqueous solubility. If a modified, more hydrophobic bromoacetamide derivative is used, a small amount of a water-miscible organic co-solvent like DMSO or DMF may be required. The concentration of the organic solvent should be kept to a minimum to avoid compromising protein structure and function.

A Self-Validating System: Experimental Protocol for Protein Labeling

This protocol provides a robust framework for the labeling of cysteine residues in a protein with bromoacetamide. The inclusion of validation steps is crucial for ensuring the integrity of the results.

Materials

-

Protein with accessible cysteine residue(s) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

Bromoacetamide (CAS 79-15-2).

-

Bromoacetamide stock solution (10-100 mM, freshly prepared in reaction buffer or an appropriate organic solvent).

-

Reducing agent (e.g., DTT or TCEP, if disulfide bonds need to be reduced).

-

Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine).

-

Purification system (e.g., desalting column, dialysis, or size-exclusion chromatography).

-

Analytical tools for validation (e.g., mass spectrometer, Ellman's reagent).

Step-by-Step Methodology

-

Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. TCEP is often preferred over DTT as it does not need to be removed prior to the addition of haloacetamide reagents.[3] If DTT is used, it must be removed by dialysis or a desalting column before proceeding.

-